Isoginkgetin

Vue d'ensemble

Description

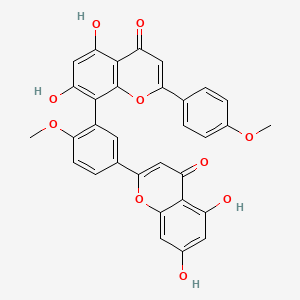

L’isoginkgetin, également connu sous le nom de 4′,4″-diméthylamentoflavone, est un flavonoïde dimère et un isomère du biflavonoïde ginkgetin. Il a été isolé pour la première fois des feuilles de Ginkgo biloba, puis retrouvé dans d'autres sources végétales. Ce composé est principalement connu pour son rôle d'inhibiteur général de l'épissage de l'ARNm précurseur, ce qui en fait un candidat prometteur pour le développement de nouveaux médicaments anticancéreux. En outre, l’this compound s'est révélé prometteur dans le traitement des maladies neurodégénératives et cardiovasculaires, et a présenté des activités anti-inflammatoires, antioxydantes et antimicrobiennes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'isoginkgetin implique l'assemblage d'un partenaire électrophile, l'iodoflavone, et d'un partenaire nucléophile, l'ester boronique flavonylique, sous catalyse au palladium. Cette méthode permet la construction précise de la structure biflavonoïde .

Méthodes de production industrielle : Bien que les méthodes spécifiques de production industrielle de l'this compound ne soient pas largement documentées, la synthèse implique généralement l'utilisation de techniques de synthèse organique avancées, notamment des réactions de couplage catalysées par le palladium. Ces méthodes garantissent une production efficace de l'this compound avec une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions : L’isoginkgetin subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés pharmacologiques .

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène et le permanganate de potassium sont utilisés pour introduire des groupes fonctionnels contenant de l'oxygène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés pour réduire des groupes fonctionnels spécifiques.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'this compound présentant des activités biologiques accrues. Ces dérivés sont souvent étudiés pour leurs applications thérapeutiques potentielles .

4. Applications de la recherche scientifique

Médecine : L’this compound s'est révélé prometteur dans le traitement des maladies neurodégénératives, des maladies cardiovasculaires et de divers types de cancer.

5. Mécanisme d'action

L’this compound exerce ses effets principalement en inhibant l'épissage de l'ARNm précurseur. Il cible le spliceosome, un complexe responsable de l'élimination des introns de l'ARNm précurseur. En inhibant ce processus, l'this compound perturbe l'expression de gènes spécifiques, ce qui conduit à divers effets biologiques. Le composé affecte également la voie phosphatidylinositol 3-kinase/Akt/facteur nucléaire-κB, qui joue un rôle crucial dans la survie et la prolifération cellulaires .

Applications De Recherche Scientifique

Mécanisme D'action

Isoginkgetin exerts its effects primarily by inhibiting pre-mRNA splicing. It targets the spliceosome, a complex responsible for the removal of introns from pre-mRNA. By inhibiting this process, this compound disrupts the expression of specific genes, leading to various biological effects. The compound also affects the phosphatidylinositol 3-kinase/Akt/nuclear factor-κB pathway, which plays a crucial role in cell survival and proliferation .

Comparaison Avec Des Composés Similaires

L’isoginkgetin est unique en raison de sa structure spécifique et de son mécanisme d'action. il présente des similitudes avec d'autres biflavonoïdes, tels que :

Ginkgetin : Un isomère de l'this compound, connu pour ses activités biologiques similaires.

Hinokiflavone : Un autre biflavonoïde aux propriétés anticancéreuses, connu pour interférer avec la voie de signalisation ERK1-2/p38/NFκB.

Amentoflavone : Un flavonoïde dimère aux propriétés antioxydantes et anti-inflammatoires.

Ces composés, bien que similaires en structure, présentent des activités biologiques et des mécanismes d'action distincts, mettant en évidence le caractère unique de l'this compound .

Activité Biologique

Isoginkgetin is a biflavonoid compound derived from the leaves of the Ginkgo biloba tree, recognized for its diverse biological activities. Recent research has highlighted its potential in various therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article presents a detailed overview of the biological activity of this compound, supported by case studies and research findings.

Antitumor Activity

This compound exhibits significant antitumor properties through multiple mechanisms:

- Inhibition of Proteasome Activity : this compound has been shown to inhibit the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome. This inhibition leads to the impairment of NF-κB signaling, which is crucial in cancer cell survival and proliferation .

- Spliceosome Inhibition : It acts as a spliceosome inhibitor, preventing the recruitment of U4/U5/U6 ribonucleoproteins. This action leads to the accumulation of pre-mRNAs in the nucleus, which is linked to its anti-tumor activity .

- Case Study : In vivo studies demonstrated that this compound treatment reduced tumor growth in mice models bearing MCA205 fibrosarcoma and B16F10 melanoma by 60% and 30%, respectively .

Anti-inflammatory Properties

This compound also possesses potent anti-inflammatory effects:

- Mechanism : It has been shown to attenuate lipopolysaccharide-induced neuroinflammation and depression-like behaviors in animal models. This effect is attributed to its ability to modulate inflammatory pathways .

- Research Findings : In a study involving intervertebral disc degeneration (IDD) models, this compound-loaded systems effectively scavenged reactive oxygen species (ROS), thereby reducing ECM degradation and apoptosis in nucleus pulposus cells .

Neuroprotective Effects

The compound has demonstrated neuroprotective properties:

- Mechanism : this compound's anti-inflammatory action contributes to its neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases .

Antiviral Activity

Recent studies have explored the antiviral potential of this compound:

- Mechanism : this compound has shown binding affinity to viral proteases, suggesting its potential as an antiviral agent against Senecavirus A .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Propriétés

IUPAC Name |

8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22O10/c1-39-18-6-3-15(4-7-18)26-14-24(38)31-22(36)12-21(35)29(32(31)42-26)19-9-16(5-8-25(19)40-2)27-13-23(37)30-20(34)10-17(33)11-28(30)41-27/h3-14,33-36H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOOMAOYXQFIDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203271 | |

| Record name | Isoginkgetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoginkgetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

548-19-6 | |

| Record name | Isoginkgetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoginkgetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoginkgetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoginkgetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210 °C | |

| Record name | Isoginkgetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.